molecular formula C27H20N2O5 B11602983 N,N'-bis(2-methoxydibenzo[b,d]furan-3-yl)urea

N,N'-bis(2-methoxydibenzo[b,d]furan-3-yl)urea

Cat. No.: B11602983
M. Wt: 452.5 g/mol
InChI Key: ZJUMCANKIMUNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea is a complex organic compound characterized by its unique structure, which includes two methoxydibenzo[b,d]furan groups connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea typically involves the reaction of 2-methoxydibenzo[b,d]furan-3-amine with a suitable isocyanate or carbodiimide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures (around 25-50°C) and may require the use of a catalyst to increase the reaction rate .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea is unique due to its specific urea linkage and the presence of two methoxydibenzo[b,d]furan groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

1,3-bis(2-methoxydibenzofuran-3-yl)urea

InChI

InChI=1S/C27H20N2O5/c1-31-25-11-17-15-7-3-5-9-21(15)33-23(17)13-19(25)28-27(30)29-20-14-24-18(12-26(20)32-2)16-8-4-6-10-22(16)34-24/h3-14H,1-2H3,(H2,28,29,30)

InChI Key

ZJUMCANKIMUNDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)NC4=C(C=C5C6=CC=CC=C6OC5=C4)OC

Origin of Product

United States

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